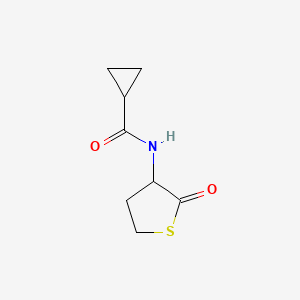
N-(2-oxotetrahydrothiophen-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of various starting materials such as thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine under catalyst-free conditions in anhydrous ethanol . The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives is characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . These methods could potentially be adapted for the synthesis of N-(2-oxotetrahydrothiophen-3-yl)cyclopropanecarboxamide.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using single crystal X-ray diffraction studies. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide crystallizes in the triclinic space group with a chair conformation of the cyclohexane ring . The molecular conformation is often stabilized by intramolecular hydrogen bonds, which could also be expected in the case of this compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied using density functional theory (DFT) methods. For instance, the electrophilicity-based charge transfer method and charge transfer analysis have been used to examine interactions between the compound and DNA bases . Similar computational methods could be applied to this compound to predict its reactivity and interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include the analysis of crystal packing, which is often stabilized by various hydrogen bonds and other interactions such as H⋅⋅⋅H, C⋅⋅⋅H, and S⋅⋅⋅H . The Hirshfeld surface analysis and energy-framework calculations can provide insights into the three-dimensional topology of the crystal packing . These techniques could be used to determine the physical and chemical properties of this compound.
Scientific Research Applications
Cycloaddition and Synthesis of Thiophenes
- Cycloaddition Reactions : N-(2-oxotetrahydrothiophen-3-yl)cyclopropanecarboxamide is involved in [3+2] cycloaddition reactions with thiourea, leading to the production of diverse 2-amino-4,5-dihydrothiophenes. This process is efficient and yields optically active dihydrothiophenes from enantiomerically pure cyclopropanes (Xie et al., 2019).
- Synthesis of Tetrahydrothiophenes : The compound plays a role in the synthesis of tetrahydrothiophenes, achieved through Lewis acid catalysis with thioketene surrogates (Augustin et al., 2018).
Magnetic Nanocomposite Applications
- Polymer-Functionalized Magnetic Nanocomposites : this compound has been successfully polymerized on the surface of amine-functionalized magnetic silica nanocomposites. This is used for the catalytic selective oxidation of alcohols to aldehydes and ketones, exhibiting high activity and magnetic recoverability (Dehghan et al., 2015).
Synthesis of Amino Acid Derivatives
- Cyclopropane Amino Acids : The compound is used in the synthesis of cyclopropane amino acids, providing a novel method involving the cyclopropanation of dehydroamino acids. This method is notable for its high yield and selectivity (Adams et al., 2003).
Biologically Active Compounds Synthesis
- Azomethine Derivatives : this compound derivatives have been synthesized and show promise as biologically active compounds. They are particularly interesting for their cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin et al., 2021).
Colorimetric Sensing Applications
- Colorimetric Sensing of Fluoride Anions : Derivatives of the compound have been used in colorimetric sensing, specifically for the detection of fluoride anions in solution. This application highlights its potential in chemical sensing technologies (Younes et al., 2020).
Conformational Studies
- Conformational Analysis : Studies have been conducted to understand the conformational impact of incorporating specific groups into the compound, which is vital for its application in medicinal chemistry (Casanovas et al., 2003).
properties
IUPAC Name |
N-(2-oxothiolan-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c10-7(5-1-2-5)9-6-3-4-12-8(6)11/h5-6H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEFMBLWHIYHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
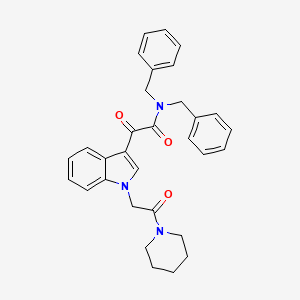
![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

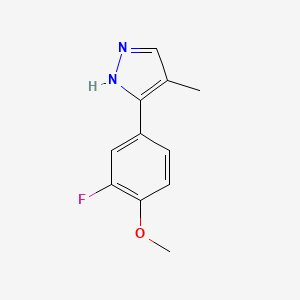
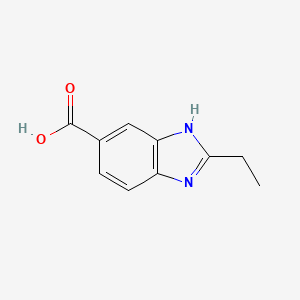
![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)
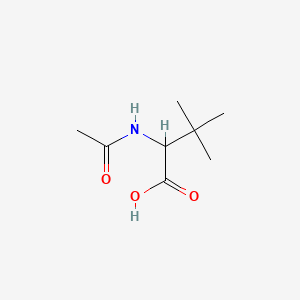
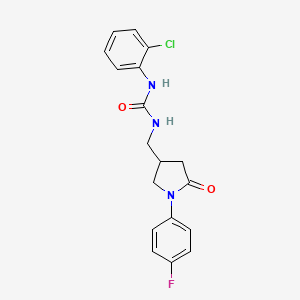
![5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3013385.png)
![Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3013386.png)
